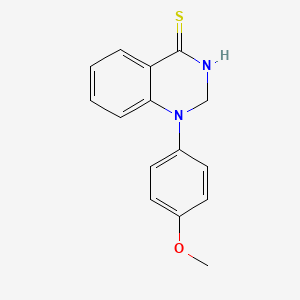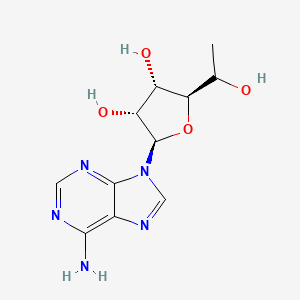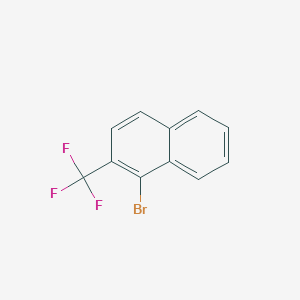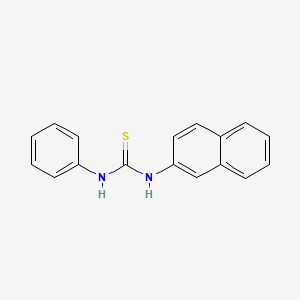
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of 4-methoxyaniline with anthranilic acid, followed by cyclization and thionation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The final thionation step can be achieved using reagents like phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thione moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydroquinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it has been shown to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .
相似化合物的比较
1-(4-Methoxyphenyl)-1H-imidazole: Known for its antibacterial activity.
1-(4-Methoxyphenyl)-3-hydroxy-1H-pyrazole: Studied for its potential anti-inflammatory properties.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole: Investigated for its anticancer activity.
Uniqueness: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione stands out due to its unique combination of a quinazoline core and a thione moiety, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
90070-93-2 |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)17-10-16-15(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,19) |
InChI 键 |
KUFJODLAOQOXTQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CNC(=S)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)






![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)


